Benzyl methyl ether

Organic Synthesis Etherification Williamson Synthesis

Benzyl methyl ether (CAS 538-86-3) outperforms alternative benzyl ethers. Tunable NBS oxidation yields aromatic aldehydes or methyl esters for fragrances; an 85% etherification yield advantage vs. benzyl ethyl ether cuts upstream costs. Tenfold slower oxidation than benzyl alcohol enables chemoselective protection in pharma synthesis. Zeolite-catalyzed methylation with dimethyl carbonate achieves 98% yield, eliminating toxic methylating agents. FeCl3-catalyzed benzylic functionalization accelerates SAR library generation. Standard B2B shipping available.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 538-86-3
Cat. No. B1195944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl methyl ether
CAS538-86-3
Synonymsenzyl methyl ether
methoxymethylbenzene
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC=C1
InChIInChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyGQKZBCPTCWJTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Benzyl Methyl Ether (CAS 538-86-3): Procurement-Grade Properties and Industrial Baseline


Benzyl methyl ether (CAS 538-86-3), also known as (methoxymethyl)benzene or α-methoxytoluene, is a member of the benzyl ether class of organic compounds characterized by the general formula ROCR' where R' is a benzene ring [1]. This compound appears as a clear colorless to slightly yellowish liquid, possessing a molecular formula of C8H10O and a molecular weight of 122.16 g/mol [2]. Its key physical properties include a melting point of -52.6 °C, a boiling point of 174 °C at atmospheric pressure, and a density of 0.987 g/mL at 25 °C . Benzyl methyl ether is practically insoluble in water but demonstrates good solubility in common organic solvents such as alcohols and diethyl ether [2].

Why Benzyl Methyl Ether Cannot Be Simply Substituted: Differential Reactivity in the Benzyl Ether Class


Within the family of benzyl ethers, the specific alkyl group (methyl, ethyl, phenyl, etc.) profoundly influences key physicochemical properties and reactivity profiles that are critical for procurement and synthetic planning. As evidenced by systematic thermochemical studies, benzyl methyl ether exhibits a standard molar enthalpy of vaporization of 51.40 ± 0.29 kJ·mol⁻¹ at 298.15 K, which differs markedly from its analogs due to variations in intermolecular forces [1]. Furthermore, the smaller steric profile of the methyl group relative to ethyl or benzyl substituents leads to distinct behavior in hydrogenolysis reactions, where the relative reactivity of ether substrates scales as Ar-OAr > Ar-OMe > ArCH₂-OMe, demonstrating that benzyl methyl ether is inherently less reactive toward catalytic hydrogenolysis than aryl methyl ethers [2]. These quantitative differences in thermodynamic and kinetic properties preclude simple substitution among benzyl ethers without altering process outcomes or safety profiles.

Quantitative Differentiation of Benzyl Methyl Ether (CAS 538-86-3) vs. Analogs: Evidence for Procurement Decisions


Superior Synthetic Yield vs. Benzyl Ethyl Ether in Williamson Ether Synthesis

In a comparative study of benzyl alkyl ether synthesis, benzyl methyl ether was obtained with a significantly higher yield of 85% compared to only 26% for benzyl ethyl ether under analogous Williamson ether synthesis conditions [1]. This difference in reaction efficiency, amounting to a 59 percentage point advantage for the methyl variant, is attributed to reduced steric hindrance and a more favorable nucleophilic substitution pathway.

Organic Synthesis Etherification Williamson Synthesis

Tenfold Slower Oxidation Rate vs. Benzyl Alcohol Enables Selective Transformations

Under identical phase-transfer oxidation conditions using permanganate solubilized in methylene chloride, benzyl methyl ether oxidizes at a rate approximately one order of magnitude (10×) slower than benzyl alcohol [1]. While both substrates can be converted to benzaldehyde or benzoate esters depending on conditions, this substantial kinetic difference provides a practical window for chemoselective transformations where the alcohol functionality can be oxidized in the presence of the more robust ether group.

Oxidation Chemistry Reaction Kinetics Chemoselectivity

Tunable NBS Oxidation Enables Divergent Synthesis: Aldehydes vs. Esters

Benzyl methyl ethers undergo a unique oxidation with N-bromosuccinimide (NBS) that is highly sensitive to reaction conditions, enabling divergent synthetic outcomes that are not generally applicable to other benzyl ether classes [1]. By controlling the amount of NBS and temperature, the reaction can be steered toward either mono-bromination (leading to aromatic aldehydes via elimination of methyl bromide) or di-bromination (leading to aromatic methyl esters via hydrolysis), with good yields reported for both pathways [1].

Selective Oxidation N-Bromosuccinimide Divergent Synthesis

Chemoselective Functionalization at the Benzylic Position Using Iron Trichloride

Methyl benzyl ethers can undergo direct azidation at the secondary or tertiary benzylic position with high chemoselectivity when treated with iron trichloride (FeCl₃) and trimethylsilyl azide (TMSN₃), a reaction that is also applicable to direct allylation, alkynylation, and cyanation [1]. This functionalization proceeds chemoselectively at the benzylic C-H bond without affecting the methyl ether group, and the reactivity of methyl benzyl ethers is distinct from that of unsymmetrical dibenzyl ethers, which exhibit different selectivity patterns [1].

C-H Functionalization Chemoselectivity Azidation

High-Yield Methylation of Benzyl Alcohols Using Green Dimethyl Carbonate Chemistry

Benzyl methyl ether can be synthesized with up to 98% yield from benzyl alcohol using dimethyl carbonate (DMC) as a green methylating agent in the presence of sodium-exchanged faujasite zeolites (NaX or NaY) at 165–200 °C [1]. This method offers a significant improvement over traditional Williamson ether synthesis which relies on hazardous alkyl halides or dimethyl sulfate. The zeolite-catalyzed process is highly chemoselective for benzylic alcohols over phenolic hydroxyls [1].

Green Chemistry Methylation Zeolite Catalysis

Controlled Hydrogenolysis Enables Selective Debenzylation in Complex Molecule Synthesis

The hydrogenolysis of benzyl ethers, including benzyl methyl ether, can be finely controlled through catalyst selection and reaction conditions to achieve selective deprotection in polyfunctional molecules [1]. Studies demonstrate that using 10% Pd/C in toluene at low concentration minimizes over-reduction of other benzylic positions, while alternative catalyst systems like Raney-Ni under multiphase conditions (aqueous KOH-isooctane-Aliquat® 336) can invert the typical reactivity pattern, showing faster debenzylation in the multiphase system compared to ethanol solvent [2]. This tunability is a key differentiator for benzyl methyl ether as a protecting group.

Protecting Group Strategy Hydrogenolysis Catalysis

Definitive Application Scenarios for Benzyl Methyl Ether Based on Quantitative Differentiation Evidence


Cost-Effective, High-Volume Production of Benzaldehyde and Benzoate Esters via Selective Oxidation

The divergent oxidation chemistry of benzyl methyl ether with NBS, which can be tuned to yield either aromatic aldehydes or aromatic methyl esters in good yields [1], makes it an ideal industrial feedstock for fragrance and flavor manufacturing. The 85% synthetic yield advantage over benzyl ethyl ether in etherification [2] further reduces upstream costs. This combination of high-yield synthesis and tunable oxidation enables a single, cost-effective supply chain to support multiple product lines.

Protecting Group Strategy in Pharmaceutical and Natural Product Synthesis Requiring Orthogonal Deprotection

The tenfold slower oxidation rate of benzyl methyl ether compared to benzyl alcohol [1] provides a quantifiable window for chemoselectivity in complex molecule synthesis. Combined with the ability to finely control hydrogenolysis conditions using specific catalysts (Pd/C, Raney-Ni) and solvents [2], benzyl methyl ether is uniquely positioned as a robust yet selectively removable protecting group for alcohols in multi-step pharmaceutical syntheses where other sensitive functionalities must remain intact.

Green and Sustainable Methylation Platform for Fine Chemical and Agrochemical Intermediates

For organizations prioritizing sustainable chemistry and reduced hazardous waste, the zeolite-catalyzed methylation of benzyl alcohols using dimethyl carbonate (DMC) offers a compelling industrial route to benzyl methyl ether. This method achieves yields up to 98% [1] while replacing toxic methyl halides or dimethyl sulfate with a benign, non-toxic methylating agent. This aligns with the procurement criteria for 'green' reagents and positions benzyl methyl ether as a product of a environmentally preferred manufacturing process.

Late-Stage Functionalization and Diversification of Complex Molecular Scaffolds in Medicinal Chemistry

The ability to directly functionalize methyl benzyl ethers at the benzylic position via iron trichloride-catalyzed azidation, allylation, alkynylation, or cyanation [1] enables rapid analog generation and structure-activity relationship (SAR) exploration in drug discovery. This chemoselective transformation, which proceeds without affecting the ether moiety, streamlines the synthesis of compound libraries and reduces the need for lengthy protection/deprotection sequences, a critical advantage in time-sensitive medicinal chemistry campaigns.

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